molecular formula C5H11NO3S B13320695 3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide

3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide

Cat. No.: B13320695
M. Wt: 165.21 g/mol
InChI Key: KTSOZVJHYCMTHL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound This compound is characterized by a tetrahydrothiophene ring with an aminomethyl and a hydroxyl group attached to the third carbon, and a dioxide group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide is unique due to its combination of functional groups and the presence of a tetrahydrothiophene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

3-(aminomethyl)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C5H11NO3S/c6-3-5(7)1-2-10(8,9)4-5/h7H,1-4,6H2

InChI Key

KTSOZVJHYCMTHL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1(CN)O

Origin of Product

United States

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